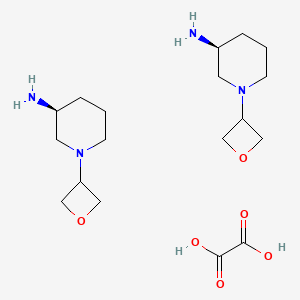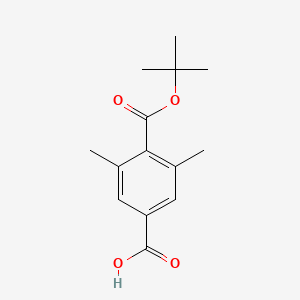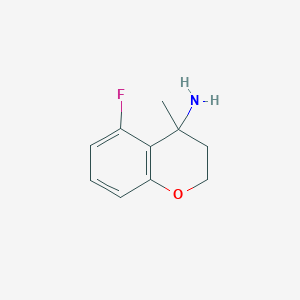
7-(Aminomethyl)isoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Aminomethyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and therapeutic potential. This compound is characterized by the presence of an aminomethyl group attached to the seventh position of the isoindolinone ring, making it a unique and valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the cyanation of a precursor compound followed by complete hydrogenation of the resulting dicyanide. This method emphasizes high atom-efficiency and simple operation . Another method involves the use of ultrasonic irradiation to prepare isoindolinone derivatives from 3-alkylidenephtalides, which is known for its high efficiency and yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of sustainable and green chemistry approaches, such as ultrasonic-assisted synthesis, is becoming increasingly popular due to its environmental benefits and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Aminomethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
7-(Aminomethyl)isoindolin-1-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-(Aminomethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, as a potential CDK7 inhibitor, it binds to the active site of the enzyme, disrupting its function and thereby inhibiting cell cycle progression in cancer cells . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
- 6-(Aminomethyl)isoindolin-1-one
- 5-(Aminomethyl)isoindolin-1-one
- 3-Hydroxyisoindolin-1-one
Comparison: 7-(Aminomethyl)isoindolin-1-one is unique due to the specific position of the aminomethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, 6-(Aminomethyl)isoindolin-1-one and 5-(Aminomethyl)isoindolin-1-one have similar structures but may exhibit different properties and applications due to the positional differences . Additionally, 3-Hydroxyisoindolin-1-one is known for its presence in natural products and pharmaceuticals, highlighting the diverse applications of isoindolinone derivatives .
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
7-(aminomethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) |
InChI-Schlüssel |
LIQMETHGSGOSKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)CN)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R)-1-amino-3-hydroxypropyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B13910700.png)
H)methanol](/img/structure/B13910701.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)

![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13910733.png)
![3-Cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13910737.png)




![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

